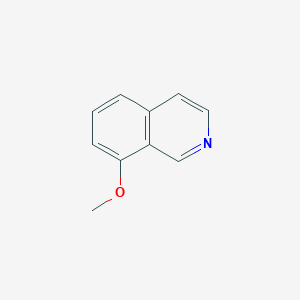

8-Methoxyisoquinoline

Description

Significance of the Isoquinoline (B145761) Scaffold in Heterocyclic Chemistry

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the field of medicinal chemistry. nih.govrsc.org Its unique structural framework serves as a crucial template for the discovery of new drugs. nih.gov Isoquinoline derivatives are known to exhibit a wide range of pharmacological activities. nih.govslideshare.net The investigation into the synthesis of isoquinoline skeletons remains a topic of significant interest among synthetic organic and medicinal chemists. nih.gov

The isoquinoline nucleus is found in numerous natural products, particularly in a large number of alkaloids at the 1,2,3,4-tetrahydro level. thieme-connect.de Prominent examples include the opium poppy alkaloids papaverine (B1678415) and, in a more complex form, morphine. thieme-connect.de Emetine, which contains two tetrahydroisoquinoline units, is utilized as an amebicide. thieme-connect.de This widespread presence in biologically active natural products underscores the importance of the isoquinoline scaffold in drug development. rsc.org

Overview of Methoxy-Substituted Isoquinolines in Academic Inquiry

Methoxy-substituted isoquinolines are a significant class of compounds within the broader family of isoquinoline derivatives. The position of the methoxy (B1213986) group on the isoquinoline ring has a notable directing effect on the photoreactions of these compounds. rsc.org The introduction of a methoxy group can influence the electron density across the aromatic system, thereby affecting both the compound's reactivity and its interactions with biological targets. For instance, the methoxy substitution in certain alkaloids plays a role in their mechanism of action, such as DNA intercalation.

Research has shown that methoxy-substituted isoquinolines can serve as precursors in the synthesis of various biologically active molecules. For example, 6-methoxyisoquinolin-7-ol (B3022831) can be derivatized to create analogs with potentially improved biological activity. Furthermore, the synthesis of various methoxy-substituted isoquinoline derivatives has been explored in the context of developing new therapeutic agents, such as CXCR4 antagonists for potential anti-HIV applications. nih.gov

Rationale for Comprehensive Investigation of 8-Methoxyisoquinoline

This compound, a specific isomer within the methoxy-substituted isoquinoline class, presents a compelling subject for detailed investigation due to its unique structural features and potential applications. As a derivative of the versatile isoquinoline scaffold, it holds promise as a building block in the synthesis of more complex molecules with diverse biological activities. The position of the methoxy group at the 8-position can influence the molecule's electronic properties and steric interactions, potentially leading to novel pharmacological profiles. A comprehensive study of this compound is warranted to fully elucidate its chemical properties, reactivity, and potential as a precursor for new materials and therapeutic agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZGHKIHHIKUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474778 | |

| Record name | 8-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1723-70-2 | |

| Record name | 8-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Methoxyisoquinoline and Its Derivatives

Classical and Contemporary Approaches to the Core Isoquinoline (B145761) System

The construction of the fundamental isoquinoline ring system, particularly with a methoxy (B1213986) group at the 8-position, has been achieved through several key cyclization strategies. These reactions often involve the formation of a new carbon-carbon and a carbon-nitrogen bond to create the bicyclic structure.

The Pomeranz-Fritsch reaction, first reported in 1893, is a foundational method for isoquinoline synthesis involving the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comorganicreactions.orgthermofisher.com The process typically occurs in two stages: the condensation of an aromatic aldehyde with an aminoacetal to form a Schiff base, followed by ring closure in the presence of a strong acid like sulfuric acid. organicreactions.orgresearchgate.net

For the synthesis of 8-methoxyisoquinoline, 2-methoxybenzaldehyde (B41997) would serve as the starting aromatic aldehyde. The general applicability of this method allows for the preparation of isoquinolines with substitution patterns that can be difficult to achieve through other synthetic routes. organicreactions.org

Over the years, several modifications have been introduced to improve the yields and expand the scope of the Pomeranz-Fritsch reaction. acs.org Notable modifications include:

The Schlittler-Müller modification : This approach utilizes a substituted benzylamine (B48309) condensed with glyoxal (B1671930) hemiacetal, which is particularly useful for synthesizing C1-substituted isoquinolines. thermofisher.comdrugfuture.com

The Bobbitt modification : This variation involves the hydrogenation of the intermediate Schiff base to an aminoacetal before the acid-catalyzed cyclization, leading to the formation of 1,2,3,4-tetrahydroisoquinolines. thermofisher.comacs.org

The Jackson modification : This involves the dehydrogenation of a 1,2-dihydroisoquinoline (B1215523) intermediate, often via an N-tosyl derivative, to yield the fully aromatic isoquinoline system. acs.org

These modifications have enhanced the versatility of the Pomeranz-Fritsch reaction, although it is sometimes considered less utilized than other methods like the Bischler-Napieralski reaction. acs.org

The Bischler-Napieralski reaction, also discovered in 1893, is a widely used method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. jk-sci.comwikipedia.org These dihydroisoquinolines can then be dehydrogenated to form the corresponding aromatic isoquinolines. jk-sci.comnrochemistry.com The reaction is an intramolecular electrophilic aromatic substitution and typically requires a dehydrating agent like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). wikipedia.orgnrochemistry.comorganic-chemistry.org

The presence of electron-donating groups on the aromatic ring of the β-arylethylamide facilitates the cyclization. jk-sci.comnrochemistry.com Therefore, for the synthesis of this compound derivatives, a starting material such as N-[2-(2-methoxyphenyl)ethyl]acetamide would be suitable. The methoxy group at the ortho position of the phenethylamine (B48288) moiety activates the ring towards electrophilic attack, promoting the desired cyclization.

The mechanism of the Bischler-Napieralski reaction is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the prevailing pathway influenced by the specific reaction conditions. wikipedia.org A significant side reaction can be the retro-Ritter reaction, which forms styrenes. organic-chemistry.org To mitigate this, the reaction can be carried out using nitriles as solvents or by employing reagents like oxalyl chloride to generate N-acyliminium intermediates. jk-sci.com

Recent advancements have focused on developing milder and more environmentally friendly conditions for this reaction. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) with 2-chloropyridine (B119429) has been shown to be effective for the cyclization of even non-activated and halogenated phenethylamides. nih.gov Additionally, the use of room-temperature ionic liquids like [bmim]PF₆ has been demonstrated as a green alternative to traditional high-boiling solvents, offering improved yields and simplified product isolation. organic-chemistry.org

| Aspect | Description | Common Reagents | Key Intermediates |

|---|---|---|---|

| Reactants | β-Arylethylamides or β-arylethylcarbamates | POCl₃, P₂O₅, PPA, Tf₂O | Dichlorophosphoryl imine-ester or Nitrilium ion |

| Reaction Type | Intramolecular electrophilic aromatic substitution | SnCl₄, BF₃ etherate | |

| Products | 3,4-Dihydroisoquinolines | 2-Chloropyridine (additive) | N-Acyliminium ion (with oxalyl chloride) |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. semanticscholar.org This method relies on the use of a directing metalating group (DMG) that coordinates to an organolithium base, typically an alkyllithium, to direct deprotonation at the adjacent ortho position. semanticscholar.orgresearchgate.net For the synthesis of isoquinoline precursors, a suitably substituted phenylethylamine derivative can be employed.

In the context of synthesizing precursors for this compound, the methoxy group itself can act as a moderate directing group. However, stronger directing groups are often employed to ensure high regioselectivity. The lithiated intermediate can then react with various electrophiles to introduce a desired substituent. semanticscholar.org

While direct lithiation of the aromatic ring is a common approach, benzylic lithiation can also be achieved. The choice between ring and benzylic lithiation is often controlled by the choice of the base, with alkyllithiums favoring ring metalation and lithium amides like LDA favoring benzylic metalation. uwindsor.ca

For π-deficient heterocycles like isoquinoline, a DMG is generally required for ortho-lithiation, and less nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to prevent nucleophilic addition to the C=N bond. semanticscholar.org The resulting ortho-lithiated species are valuable intermediates for creating substituted isoquinolines.

The functionalization of the isoquinoline nucleus can also be achieved through the intermediacy of isoquinoline N-oxides. These N-oxides can be prepared through various methods, including the intramolecular oxidative cyclization of ketoximes with alkenes using an oxidant like phenyliodine bis(trifluoroacetate) (PIFA). researchgate.netacs.org

Once formed, isoquinoline N-oxides can undergo reactions such as chlorination, typically at the C1 position, to provide activated intermediates for further transformations. These transformations can include nucleophilic substitution reactions where the chlorine atom is displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the C1 position of the isoquinoline ring. This strategy provides a versatile route to substituted isoquinolines that might be difficult to access through direct cyclization methods. An alternative approach involves the preparation and activation of isoquinolin-1(2H)-ones as a route to C1- and C4-substituted isoquinolines. acs.org

Beyond the classical named reactions, several other cyclization strategies have been developed for the synthesis of the isoquinoline ring system. One such approach is the Povarov reaction, an inverse-demand aza-Diels-Alder reaction, which has been utilized for the synthesis of 8-aminoquinolines from simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. rsc.org

Another versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimine anions with nitriles. harvard.edu This approach allows for the rapid construction of highly substituted isoquinolines in a convergent manner, assembling multiple components in a single operation. The versatility of this method is enhanced by the ability to trap the reaction intermediate with various electrophiles at the C4-position. harvard.edu

Furthermore, cyclodehydration reactions under mild conditions, for instance using trifluoromethanesulfonic anhydride and 2-chloropyridine, have proven effective for the synthesis of isoquinoline derivatives from amides. nih.gov Ring-closing metathesis (RCM) has also emerged as a powerful tool for the construction of cyclic structures, including the nine-membered rings found in natural products like waixenicin A, and could potentially be adapted for isoquinoline synthesis. nih.gov

Regioselective Functionalization of the this compound Nucleus

Once the this compound core is synthesized, further functionalization is often required to access specific target molecules. The regioselectivity of these reactions is governed by the inherent electronic properties of the heterocyclic ring and the directing effects of the existing methoxy group.

Directed ortho-lithiation is a key strategy for the regioselective functionalization of the this compound nucleus. The methoxy group can direct lithiation to the C7 position. However, the nitrogen atom in the isoquinoline ring also has a strong directing effect. For instance, in quinoline (B57606), which is structurally related to isoquinoline, lithiation can be directed to specific positions depending on the reaction conditions and the directing groups present.

Direct Bromination and Halogenation at Specific Positions (e.g., 5-Bromo-8-methoxyisoquinoline)

Direct halogenation is a fundamental method for introducing a handle for further chemical modifications, such as cross-coupling reactions. In the case of this compound's close analogue, 8-methoxyquinoline (B1362559), the methoxy group acts as an activating, ortho-para directing group. This electronic influence preferentially directs electrophilic substitution to the C-5 and C-7 positions.

Research has shown that the bromination of 8-methoxyquinoline can be controlled to achieve high selectivity. Treatment with molecular bromine (Br₂) in a solvent like chloroform (B151607) (CHCl₃) furnishes 5-bromo-8-methoxyquinoline (B186703) as the sole product in high yield. acgpubs.org This regioselectivity is a key advantage, preventing the formation of mixed isomers that would require difficult purification. The reaction proceeds smoothly at ambient temperature, making it an efficient and practical method.

A detailed study reinvestigating the bromination of 8-substituted quinolines confirmed that using 1.1 equivalents of bromine in chloroform with 8-methoxyquinoline resulted in a 92% yield of 5-bromo-8-methoxyquinoline. acgpubs.org For the parent isoquinoline ring, bromination using agents like N-Bromosuccinimide (NBS) in concentrated sulfuric acid is a common method to produce 5-bromoisoquinoline (B27571), which can serve as a precursor for further reactions. orgsyn.orgresearchgate.net Careful temperature control during these reactions is critical to suppress the formation of other isomers. orgsyn.org

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 8-Methoxyquinoline | Br₂ (1.1 eq) | CHCl₃ | 5-Bromo-8-methoxyquinoline | 92% | acgpubs.org |

| Isoquinoline | N-Bromosuccinimide (NBS) | H₂SO₄ | 5-Bromoisoquinoline | 47-49% | orgsyn.org |

Nitration Reactions and Subsequent Reductions (e.g., 8-Nitro-7-methoxyisoquinoline)

Nitration introduces a nitro group, which is a versatile functional group that can be reduced to an amine or used to influence the electronic properties of the ring. The synthesis of a specific isomer like 8-nitro-7-methoxyisoquinoline would typically start from 7-methoxyisoquinoline. The nitration of isoquinoline and its derivatives is a standard electrophilic aromatic substitution, generally carried out with a mixture of concentrated nitric acid and sulfuric acid. nih.govgoogle.com The position of nitration is directed by the existing substituents on the ring. For instance, the nitration of 5-bromoisoquinoline yields 5-bromo-8-nitroisoquinoline (B189721), demonstrating that the reaction occurs on the benzene (B151609) ring of the isoquinoline core. orgsyn.orgresearchgate.netgoogle.com

Once the nitro group is installed, it can be readily converted to an amino group through reduction. Common methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or through catalytic hydrogenation. researchgate.net This reduction is a key step in many synthetic pathways, as the resulting amino group can be further modified, for example, through diazotization and Sandmeyer-type reactions to introduce a wide variety of other functional groups. researchgate.net

Introduction of Carboxylic Acid Moieties (e.g., this compound-5-carboxylic acid)

The introduction of a carboxylic acid group is often achieved through the carboxylation of an organometallic intermediate or the oxidation of a suitable precursor. A common strategy to synthesize a molecule like this compound-5-carboxylic acid would involve a halogen-metal exchange on a precursor such as 5-bromo-8-methoxyisoquinoline. This can be accomplished using organolithium reagents (e.g., n-butyllithium) or by forming a Grignard reagent. libretexts.orgyoutube.com The resulting organometallic species is a powerful nucleophile that can react with carbon dioxide (CO₂) gas or dry ice, followed by an acidic workup, to yield the desired carboxylic acid.

Alternatively, the carboxylic acid can be generated by the oxidation of a precursor functional group. If a 5-formyl (aldehyde) or 5-methyl (alkyl) substituted this compound were available, it could be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The selective aerobic oxidation of aldehyde groups to carboxylic acids using catalysts like copper-cerium oxides has also been demonstrated for related heterocyclic systems. uniba.itresearchgate.net

Amination Reactions on Halogenated Methoxyisoquinoline Intermediates

Amino groups can be introduced onto the this compound skeleton via nucleophilic aromatic substitution (SNA_r) of a halogenated precursor. The reactivity of the aryl halide is a key factor. Halogens on the isoquinoline ring are generally displaced by nucleophiles like amines under forcing conditions or if the ring is "activated" by electron-withdrawing groups. thieme-connect.de

A nitro group positioned ortho or para to the halogen dramatically increases the substrate's susceptibility to nucleophilic attack. For example, a compound like 5-bromo-8-nitroisoquinoline readily reacts with amines. thieme-connect.de Therefore, a viable route to an amino derivative of this compound would involve the nitration of a halogenated intermediate (like 5-bromo-8-methoxyisoquinoline) followed by reaction with an amine (e.g., ammonia (B1221849) or a primary amine) to displace the halide. The conversion of bromoisoquinolines to the corresponding amines can also be achieved using reagents like potassium amide in liquid ammonia. thieme-connect.de

Carbonitrile Introduction and Related Transformations (e.g., this compound-1-carbonitrile)

The carbonitrile (cyano) group is a valuable synthon that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups. There are several methods to introduce a cyano group onto an isoquinoline ring.

To synthesize a compound like This compound-1-carbonitrile , a Reissert-type reaction is a classic approach. This typically involves the reaction of the parent isoquinoline with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an acylating agent.

For introducing a cyano group at other positions, transition-metal-catalyzed cyanation of an aryl halide is a powerful and common method. For instance, a precursor like 5-bromo-8-methoxyisoquinoline could be converted to This compound-5-carbonitrile using a palladium or nickel catalyst with a cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) or ex-situ generated hydrogen cyanide (HCN). These methods offer broad functional group tolerance and are highly effective for forming C-C bonds.

Stereoselective Synthesis of this compound Analogues

Many biologically active isoquinoline alkaloids are chiral, with their activity depending on the specific stereochemistry of the molecule. Therefore, the development of stereoselective methods to synthesize analogues of this compound, particularly at the reduced tetrahydroisoquinoline level, is of significant interest.

Diastereoselective Approaches in Quettamine Skeleton Synthesis

While specific information on a "Quettamine" skeleton is not prominent in the surveyed literature, the diastereoselective synthesis of the core tetrahydroisoquinoline scaffold is well-established through several named reactions. These methods are fundamental for creating the chiral centers found in many isoquinoline alkaloids and would be applicable to the synthesis of this compound analogues.

Two of the most powerful methods are the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction : This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline. wikipedia.orgjk-sci.comorganic-chemistry.org This dihydroisoquinoline intermediate can then be reduced to a tetrahydroisoquinoline. Diastereoselectivity can be achieved by using a chiral starting material (a strategy known as chiral pool synthesis) or by the enantioselective reduction of the C=N bond of the dihydroisoquinoline intermediate using a chiral catalyst or reducing agent. nih.govwikipedia.org

Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to directly form a tetrahydroisoquinoline. publish.csiro.aunih.govnih.gov Diastereoselectivity is achieved when either the amine or the carbonyl component is chiral. The reaction proceeds through a key iminium ion intermediate, and the facial selectivity of the intramolecular cyclization is controlled by the stereochemistry of the starting materials, often leading to high diastereomeric excess. mq.edu.auacs.org This method is widely used in the biosynthesis and total synthesis of natural products. nih.gov

These established diastereoselective strategies provide a robust framework for accessing specific stereoisomers of complex this compound analogues for further investigation.

| Reaction | Starting Materials | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamide | N-Acyliminium ion / Nitrilium ion | 3,4-Dihydroisoquinoline | wikipedia.orgjk-sci.com |

| Pictet-Spengler | β-Arylethylamine + Aldehyde/Ketone | Iminium ion | Tetrahydroisoquinoline | publish.csiro.aunih.gov |

Compound Reference Table

| Compound Name | Core Structure |

|---|---|

| This compound | Isoquinoline |

| 5-Bromo-8-methoxyisoquinoline | Isoquinoline |

| 8-Nitro-7-methoxyisoquinoline | Isoquinoline |

| This compound-5-carboxylic acid | Isoquinoline |

| This compound-1-carbonitrile | Isoquinoline |

| 8-Methoxyquinoline | Quinoline |

| 5-Bromo-8-methoxyquinoline | Quinoline |

| 5-Bromoisoquinoline | Isoquinoline |

| N-Bromosuccinimide (NBS) | Succinimide |

| 5-Bromo-8-nitroisoquinoline | Isoquinoline |

| 7-Methoxyisoquinoline | Isoquinoline |

| 5-Amino-8-methoxyquinoline | Quinoline |

| 5-Formyl-8-methoxyisoquinoline | Isoquinoline |

| 5-Methyl-8-methoxyisoquinoline | Isoquinoline |

| This compound-5-carbonitrile | Isoquinoline |

| Tetrahydroisoquinoline | Isoquinoline |

| 3,4-Dihydroisoquinoline | Isoquinoline |

Advanced Spectroscopic Characterization and Elucidation of 8 Methoxyisoquinoline Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing granular information about the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) for Positional Assignment and Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the substitution pattern of the isoquinoline (B145761) ring and the presence of the methoxy (B1213986) group. The chemical shifts (δ) of the protons are influenced by their local electronic environment, allowing for precise positional assignment.

In the ¹H NMR spectrum of 8-methoxyisoquinoline, the protons on the heterocyclic ring and the benzene (B151609) ring, along with the methoxy protons, resonate at distinct chemical shifts. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The methoxy group protons, being attached to an oxygen atom, are also deshielded but appear at a more upfield position compared to the aromatic protons.

Aromatic Protons: The protons on the isoquinoline core exhibit characteristic splitting patterns (e.g., doublets, triplets, doublet of doublets) arising from spin-spin coupling with neighboring protons. These coupling patterns are crucial for assigning each proton to its specific position on the ring system.

Methoxy Protons: The three protons of the methoxy group (–OCH₃) typically appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with. The chemical shift of this singlet provides direct evidence for the presence of the methoxy functional group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | 9.2 | s |

| H-3 | 8.5 | d |

| H-4 | 7.6 | d |

| H-5 | 7.5 | t |

| H-6 | 7.8 | d |

| H-7 | 7.2 | d |

| OCH₃ | 4.0 | s |

| Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. nih.gov Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its bonding environment.

The carbon atoms of the aromatic rings resonate in the downfield region of the spectrum (typically δ 110-160 ppm). oregonstate.edu The carbon atom attached to the electron-donating methoxy group (C-8) will experience a shielding effect and appear at a relatively upfield position compared to other quaternary carbons. The carbon of the methoxy group itself will have a characteristic chemical shift in the range of δ 55-60 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 152.0 |

| C-3 | 143.0 |

| C-4 | 120.0 |

| C-4a | 128.0 |

| C-5 | 127.0 |

| C-6 | 130.0 |

| C-7 | 115.0 |

| C-8 | 158.0 |

| C-8a | 136.0 |

| OCH₃ | 56.0 |

| Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Elucidation

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. mnstate.edu These experiments reveal correlations between different nuclei, providing a comprehensive picture of the molecular connectivity. mnstate.edudiva-portal.org

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically separated by two or three bonds). youtube.com Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule and confirming the connectivity of the aromatic protons in this compound. mnstate.eduyoutube.com

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. youtube.comlibretexts.orgwikipedia.orgsdsu.edu Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. youtube.comlibretexts.orgwikipedia.orgsdsu.edu This is invaluable for assigning the carbon signals based on the already assigned proton signals. youtube.comlibretexts.orgwikipedia.orgsdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. rsc.org For this compound (C₁₀H₉NO), the high-resolution mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight (159.0684 g/mol ). nih.gov

Under electron ionization (EI), the this compound molecule will fragment in a characteristic manner. The fragmentation pattern provides a fingerprint that can aid in its identification. Common fragmentation pathways for isoquinoline alkaloids include the loss of small neutral molecules. nih.gov For this compound, one would expect to observe fragment ions corresponding to the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The loss of hydrogen cyanide (HCN) from the heterocyclic ring is also a common fragmentation pathway for quinolines and isoquinolines. rsc.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 159 | [M]⁺ (Molecular Ion) |

| 144 | [M - CH₃]⁺ |

| 116 | [M - CH₃ - CO]⁺ |

| 132 | [M - HCN]⁺ |

| Note: The relative intensities of these fragments can vary depending on the ionization method and energy. |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mdpi.com The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically π or non-bonding orbitals) to higher energy anti-bonding orbitals (π*). utoronto.ca The isoquinoline ring system is a chromophore, and the presence of the methoxy group, an auxochrome, influences the wavelength of maximum absorption (λ_max). utoronto.ca

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region, arising from π → π* transitions within the aromatic system. The methoxy group, being an electron-donating group, can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted isoquinoline. The spectrum of the related compound, 8-hydroxyquinoline (B1678124), shows absorption maxima that can provide a reference for the expected absorption regions of this compound. researchgate.netnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). rsc.org The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups.

C-O Stretching: A strong absorption band in the region of 1250-1000 cm⁻¹ is characteristic of the C-O stretching vibration of the ether linkage in the methoxy group. mdpi.com

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bond of the isoquinoline core will appear in the 1600-1450 cm⁻¹ region.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl group in the methoxy functionality will appear just below 3000 cm⁻¹.

Out-of-Plane C-H Bending: The pattern of absorption bands in the "fingerprint region" (below 1000 cm⁻¹) due to out-of-plane C-H bending can provide further information about the substitution pattern of the aromatic rings.

The analysis of the vibrational spectra of isoquinoline and its derivatives, such as 8-hydroxyquinoline, provides a basis for the assignment of the observed IR bands of this compound. nih.govresearchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (methoxy) | Stretching | 2950-2850 |

| Aromatic C=C & C=N | Stretching | 1600-1450 |

| C-O (ether) | Stretching | 1250-1000 |

| Aromatic C-H | Out-of-plane bending | 900-675 |

Advanced Spectroscopic Methods in this compound Research

Advanced spectroscopic techniques are indispensable for a profound understanding of the molecular structure and properties of this compound. These methods offer detailed insights into its vibrational modes, elemental composition, electronic states, and redox characteristics.

Raman spectroscopy is a non-destructive light scattering technique that provides a detailed molecular fingerprint by probing the vibrational modes of a molecule. horiba.com When applied to this compound, it can identify characteristic vibrations of the isoquinoline ring system and the methoxy functional group. The resulting spectrum, a plot of Raman intensity versus Raman shift (in cm⁻¹), reveals specific peaks corresponding to bond stretching, bending, and other molecular vibrations. thermofisher.com

The analysis of the Raman spectrum allows for the structural confirmation of this compound and can be used to study its interactions with other molecules or its behavior in different environments. oatext.com For instance, shifts in the Raman bands of the isoquinoline ring can indicate changes in the π-electron system, while changes in the methoxy group's vibrational modes can provide information about its conformation and interactions. Although specific experimental Raman data for this compound is not widely published, analysis of related compounds like 8-hydroxyquinoline provides a reference for the expected spectral regions of key vibrational modes. chemicalbook.com

Table 1: Illustrative Raman Peak Assignments for a Related Compound, 8-Hydroxyquinoline

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~1580 | δ(OH) mode |

| ~1387 | Strong peak due to in-plane metamorphosis mode of O-H |

| ~1267 | C-O(H) stretching mode |

| ~1056 | Out-of-plane mode of O-H group |

Note: This data is for 8-hydroxyquinoline and serves as an example of the types of vibrational modes that can be identified. oatext.comchemicalbook.com The spectrum of this compound would show characteristic peaks for the C-O-C stretching of the methoxy group and would lack the O-H related modes.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov The technique works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its chemical environment. nih.gov

For this compound, XPS analysis can provide the atomic concentrations of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s peaks can reveal the different chemical states of these elements. For instance, the C 1s spectrum can be deconvoluted to distinguish between carbons in the aromatic ring (C-C, C-H), the carbon bonded to nitrogen (C-N), and the carbon in the methoxy group (C-O). The N 1s spectrum provides information about the nitrogen atom in the isoquinoline ring, and the O 1s spectrum corresponds to the oxygen atom in the methoxy group. Variations in binding energies can indicate different chemical environments or oxidation states. researchgate.net

Table 2: Typical Binding Energy Ranges for Functional Groups Relevant to this compound

| Element | Core Level | Functional Group | Typical Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H | ~284.8 |

| Carbon | C 1s | C-N | ~286.0 |

| Carbon | C 1s | C-O | ~286.5 |

| Nitrogen | N 1s | Pyridinic-N | ~398.7 |

| Oxygen | O 1s | C-O | ~533.0 |

Note: These are general binding energy ranges. Specific values for this compound would require experimental measurement.

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide information about the electronic and structural changes that a molecule undergoes during redox reactions. Typically, cyclic voltammetry (CV) is used to determine the oxidation and reduction potentials of the molecule, while a spectroscopic technique like UV-Vis spectroscopy is used simultaneously to monitor changes in the electronic absorption spectrum. researchgate.net

The application of spectroelectrochemistry to this compound would allow for the characterization of its redox properties. By applying a potential sweep, one could identify the potentials at which the molecule is oxidized or reduced. The corresponding UV-Vis spectra would reveal the formation of radical cations or anions and any subsequent chemical reactions. This information is crucial for understanding the molecule's electronic stability and its potential role in electron transfer processes. Studies on the related compound 8-aminoquinoline (B160924) have demonstrated the power of this technique in elucidating complex, pH-dependent redox pathways. researchgate.net

Table 3: Illustrative Electrochemical Data for a Related Isoquinoline Derivative

| Compound | Technique | Measured Parameter | Value |

| 2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one | Cyclic Voltammetry | Oxidation Peak Potential (Epa) | Varies with pH |

| 2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one | Cyclic Voltammetry | Reduction Peak Potential (Epc) | Varies with pH |

Note: This data is for a related isoquinoline derivative and illustrates the type of information obtained from a cyclic voltammetry experiment. researchgate.net The specific redox potentials for this compound would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations of 8 Methoxyisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, which apply the principles of quantum mechanics to molecular systems, are fundamental to predicting the electronic structure and inherent reactivity of 8-Methoxyisoquinoline. nih.gov These methods allow for the detailed analysis of electron distribution, molecular orbitals, and the energetic landscape of the molecule.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. numberanalytics.com It is widely used to investigate the ground state properties of organic molecules like isoquinoline (B145761) derivatives. nih.govresearchgate.net

DFT calculations are employed to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For related quinoline (B57606) compounds, DFT studies have successfully correlated calculated geometric parameters with experimental data from X-ray diffraction. researchgate.net

Furthermore, DFT is used to analyze the electronic properties that govern reactivity. The molecular electrostatic potential (MEP) map, for instance, can be calculated to identify the electron-rich and electron-poor regions of this compound. nih.gov The electron-rich areas, typically shown in red, indicate likely sites for electrophilic attack, while electron-poor regions, shown in blue, suggest sites susceptible to nucleophilic attack. In the context of the parent compound, 8-hydroxyquinoline (B1678124) (8HQ), DFT studies have been used to analyze the topology of the charge density in its metal complexes, revealing how coordination affects electronic distribution. nih.gov

The table below illustrates typical ground state properties that can be calculated for an isoquinoline derivative using DFT methods.

| Property | Description | Typical Computational Output |

| Optimized Geometry | The three-dimensional arrangement of atoms with the lowest potential energy. | Bond lengths (Å), Bond angles (°), Dihedral angles (°) |

| HOMO-LUMO Energies | Energy of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | Energy values in electron volts (eV) |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and kinetic stability. | Energy value in electron volts (eV) |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | Debye (D) |

| MEP Surface | A visual representation of the electrostatic potential on the electron density surface. | Color-coded 3D map showing charge distribution |

This table is illustrative of parameters derived from DFT calculations.

Ab initio (Latin for "from the beginning") calculations are based solely on the fundamental laws of quantum mechanics and physical constants, without the use of empirical parameters. dtic.mil These methods, while often more computationally demanding than DFT, can provide highly accurate descriptions of molecular systems. dtic.mil

For a molecule like this compound, ab initio methods such as Hartree-Fock (HF) theory or more advanced post-HF methods are used for detailed molecular orbital (MO) analysis. This analysis provides a quantitative picture of the electronic orbitals, their energies, and their contributions to chemical bonding. Understanding the shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the molecule's behavior in chemical reactions, as these orbitals are typically the primary participants in electron transfer processes.

In complex systems, such as the interaction of a ligand with a protein, specialized ab initio techniques like the Fragment Molecular Orbital (FMO) method can be applied. nih.gov The FMO method breaks a large system into smaller, manageable fragments, making ab initio calculations feasible for entire protein-ligand complexes. nih.gov Studies using the FMO method on protein-ligand binding have successfully correlated calculated binding energies with experimental relative binding affinities, demonstrating the power of this approach to quantify intermolecular interactions, including charge transfer. nih.gov A similar approach could be used to study the interaction of this compound with a biological target.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. chemrxiv.orgyoutube.com MD simulations model the movements of atoms by integrating Newton's laws of motion, offering a "computational microscope" to observe molecular motion. chemrxiv.org

For this compound, MD simulations can be used to perform a thorough conformational analysis. This involves exploring the different spatial arrangements (conformations) the molecule can adopt due to the rotation around single bonds, such as the C-O bond of the methoxy (B1213986) group. The simulation tracks the trajectory of the molecule in a defined environment (e.g., in a water box to simulate aqueous solution), revealing the most populated and energetically favorable conformations. youtube.com

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time from a reference structure, indicating the stability of the simulation.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. nih.gov

MD simulations are particularly valuable for studying how this compound might interact with a biological target, such as an enzyme's active site. nih.govunibo.it These simulations can reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the complex, and the conformational changes that may occur in both the ligand and the protein upon binding. unibo.it

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. unibo.it Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters for molecules like this compound, aiding in their structural characterization. sns.it

Calculations can generate theoretical vibrational spectra (FT-IR and Raman), which correspond to the vibrational modes of the molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions (e.g., C-H stretching, ring breathing modes). researchgate.netmdpi.com For quinoline derivatives, studies have shown a good correlation between vibrational wavenumbers calculated using DFT and those obtained from experimental FT-IR and FT-Raman spectroscopy. researchgate.netmdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net Comparing the computed NMR spectra with experimental data helps to confirm the molecular structure and assign specific resonances to individual atoms in the molecule. mdpi.com

The table below shows an example of how computationally predicted data can be compared with experimental results for a quinoline derivative, a process directly applicable to this compound.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

| Carbonyl Stretch | 1680 | 1685 | C=O stretching |

| Aromatic C=C Stretch | 1605 | 1610 | C=C stretching in quinoline ring |

| C-N Stretch | 1350 | 1355 | C-N stretching in quinoline ring |

| C-H Bend | 820 | 825 | Out-of-plane C-H bending |

Data is illustrative, based on findings for substituted quinolones. Sources: researchgate.netmdpi.com

Computational Approaches to Reaction Mechanisms and Pathways

Computational chemistry offers a powerful lens through which to view the intricate details of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, theoretical methods can elucidate the step-by-step mechanism, identify transient intermediates, and calculate the energy barriers that control the reaction rate. numberanalytics.comsmu.edu

For this compound, computational approaches can be used to predict its reactivity in various chemical transformations. For example, DFT calculations can model the reaction pathway of electrophilic substitution on the isoquinoline ring system. This involves locating the transition state structure for the attack of an electrophile at different positions on the ring and calculating the corresponding activation energies. The position with the lowest activation energy would be the predicted site of reaction.

Studies on the related 8-hydroxyquinoline have used DFT to investigate its radical scavenging mechanisms. researchgate.net These studies explored different pathways, such as Hydrogen Atom Transfer (HAT) and Radical Adduct Formation (RAF), to determine how the molecule interacts with and deactivates reactive oxygen species. The calculations identified the most favorable reaction sites and determined the thermodynamics and kinetics of the scavenging process. researchgate.net A similar computational investigation could provide a detailed understanding of the antioxidant potential and reaction pathways of this compound.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. creative-biolabs.comwikipedia.org These models are fundamental in drug discovery and toxicology for predicting the activity of new molecules and optimizing lead compounds. nih.gov

While a specific QSAR model for this compound is not widely published, the framework provides a clear path for such an investigation. A QSAR study would involve synthesizing or computationally generating a library of derivatives of this compound with varied substituents at different positions. The biological activity of these compounds against a specific target would be measured experimentally.

Next, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties. wikipedia.org

The final step is to build a mathematical model that relates the descriptors (the independent variables) to the biological activity (the dependent variable). nih.gov A robust QSAR model can then be used to predict the activity of untested compounds based solely on their structure, guiding the synthesis of more potent and selective molecules. wikipedia.org

The following table lists common classes of molecular descriptors used in QSAR modeling.

| Descriptor Class | Examples | Description |

| Constitutional (1D) | Molecular Weight, Atom Count, Bond Count | Describes the basic composition of the molecule. |

| Topological (2D) | Connectivity Indices, Wiener Index | Describes atom connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Describes the 3D shape and size of the molecule. |

| Physicochemical | LogP (lipophilicity), pKa (acidity) | Describes properties like solubility and ionization state. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution and reactivity. |

This table outlines the types of descriptors used in QSAR studies. Source: wikipedia.org

Biological Activity and Medicinal Chemistry Applications of 8 Methoxyisoquinoline and Derivatives

Antimicrobial Properties

Derivatives of 8-methoxyisoquinoline have demonstrated notable antimicrobial properties, encompassing both antibacterial and antifungal activities.

Several novel 8-methoxy-4-methyl-quinoline derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains. researchgate.net Among the synthesized compounds, some containing a β-lactam ring showed improved antibacterial activity compared to their thiazolidinone counterparts. researchgate.net Specifically, compounds 10 , 11 , and 16 in a studied series demonstrated potent antibacterial activity, even more so than the standard drug ampicillin. researchgate.net The minimum inhibitory concentration (MIC) values for one of the most active compounds were 3.125 µg/mL against S. aureus, and 6.25 µg/mL against both B. subtilis and E. coli. researchgate.net

The mechanism of action for the antibacterial effects of some quinoline (B57606) derivatives involves the chelation of metal ions essential for bacterial enzyme function. For instance, 7-Morpholinomethyl-8-hydroxyquinoline's antibacterial potency is correlated with its ability to chelate iron. Furthermore, the complexation of 8-hydroxyquinoline (B1678124) with iron, forming Fe(8-hq)3, has been shown to enhance antimicrobial activity through a dual mechanism: transporting Fe(III) across the bacterial cell membrane and chelating essential intracellular metal ions. mdpi.com This dual action also appears to delay the development of bacterial resistance. mdpi.com

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound 10 | S. aureus, B. subtilis, E. coli | Potent activity (specific MICs not detailed in source) | researchgate.net |

| Compound 11 | S. aureus, B. subtilis, E. coli | Potent activity (specific MICs not detailed in source) | researchgate.net |

| Compound 16 | S. aureus, B. subtilis, E. coli | Potent activity (specific MICs not detailed in source) | researchgate.net |

| Most Active Derivative | S. aureus | 3.125 µg/mL | researchgate.net |

| Most Active Derivative | B. subtilis | 6.25 µg/mL | researchgate.net |

| Most Active Derivative | E. coli | 6.25 µg/mL | researchgate.net |

Derivatives of 8-hydroxyquinoline, a related scaffold, have shown significant antifungal activity. For example, clioquinol, an 8-hydroxyquinoline derivative, and its analogues have been evaluated against various fungal isolates, including Candida species and dermatophytes. semanticscholar.org One derivative, compound 5h , exhibited interesting activity against all tested fungal species with MIC values of 4 μg/mL. rsc.org This compound was also found to have low toxicity in normal cells. rsc.org

The antifungal potential of 8-hydroxyquinoline derivatives has been further demonstrated in studies showing their efficacy against systemic candidiasis in animal models. nih.gov For instance, the derivatives PH151 and PH153 showed low toxicity and significantly increased the survival rate of flies infected with Candida albicans. nih.gov The fungicidal or fungistatic effect of these compounds can depend on the specific derivative, the fungal species, and the concentration used. semanticscholar.org For instance, 8-hydroxy-7-iodo-5-quinolinesulfonic acid showed a fungicidal effect against M. canis and T. mentagrophytes. semanticscholar.org

Anticancer and Antitumor Activities

The quinoline scaffold is a key feature in many anticancer agents, and derivatives of this compound have been the subject of extensive research in oncology.

A notable derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), has demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov In a study, MMNC showed potent anti-proliferative activity against human colorectal cancer cells (HCT116 and Caco-2), gastric adenocarcinoma cells (AGS), pancreatic cancer cells (PANC-1), and hepatocellular carcinoma cells (SMMC-7721). nih.govresearchgate.net The IC50 values of MMNC were particularly low for HCT116 (0.33 μM) and Caco-2 (0.51 μM) cells, indicating high potency. nih.govresearchgate.net

The cytotoxic mechanism of MMNC involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. nih.gov This inhibition leads to the blockage of the cell cycle in the G2/M phase, a decrease in mitochondrial membrane potential, and ultimately, apoptosis (programmed cell death). nih.gov

Other quinoline derivatives have also been investigated for their cytotoxic effects. For example, a series of morpholine substituted quinazoline derivatives displayed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. rsc.org Similarly, certain quinoxaline derivatives have shown marked cytotoxicity against human gastric adenocarcinoma (MKN 45) and colon adenocarcinoma (colon 205) cell lines. nih.gov

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (Colorectal) | 0.33 | nih.govresearchgate.net |

| Caco-2 (Colorectal) | 0.51 | nih.govresearchgate.net |

| AGS (Gastric) | 3.6 | nih.govresearchgate.net |

| PANC-1 (Pancreatic) | 18.4 | nih.govresearchgate.net |

| SMMC-7721 (Hepatocellular) | 9.7 | nih.govresearchgate.net |

The potent and selective cytotoxic activities of this compound derivatives make them promising lead compounds for the development of new anticancer drugs. nih.gov The ability of MMNC to induce apoptosis in colorectal cancer cells at sub-micromolar concentrations highlights its potential for further optimization and development. nih.gov

The versatility of the quinoline scaffold allows for structural modifications to enhance anticancer activity and selectivity. mdpi.com For instance, the introduction of different functional groups to the quinoline core can significantly alter the cytotoxic properties of the resulting compounds. brieflands.com The development of heterocyclic hybrids, such as those combining 1,4-naphthoquinone with an 8-hydroxyquinoline moiety, has also shown promise in anticancer drug design. mdpi.com These hybrid compounds can exhibit enhanced biological activity and bioavailability. mdpi.com The identification of compounds that can act as inhibitors of key cellular targets, such as histone deacetylases (HDAC) and topoisomerases, further underscores the potential of quinoline derivatives in oncology. researchgate.net

Antiviral Applications

While the primary focus of research on this compound derivatives has been on their antimicrobial and anticancer properties, the broader class of quinoline and quinoxaline derivatives has shown significant promise as antiviral agents. nih.govresearchgate.net

Several quinoline derivatives have been found to be effective against a range of viruses, including Zika virus, enterovirus, herpes virus, HIV, Ebola virus, and hepatitis C virus. nih.gov For instance, certain 2,8-bis(trifluoromethyl)quinoline derivatives have demonstrated the ability to inhibit Zika virus replication. nih.gov

Quinoxaline derivatives have also been investigated for their antiviral activities against both DNA and RNA viruses. nih.gov These compounds have shown potential against members of the Herpesviridae family and influenza viruses. nih.gov The mechanism of antiviral action can vary, but for some quinoxaline derivatives targeting influenza, it may involve the inhibition of the NS1 protein, which is highly conserved among influenza virus strains. nih.gov

Although specific studies focusing solely on the antiviral applications of this compound are less common, the established antiviral potential of the parent quinoline and related heterocyclic systems suggests that this class of compounds warrants further investigation for the development of novel antiviral therapies.

Anti-HIV Activity of Isoquinoline-Based Antagonists

The isoquinoline (B145761) scaffold is a key component in the development of novel antagonists for the CXCR4 receptor, a critical co-receptor for T-tropic HIV-1 entry into host cells. nih.gov The development of small molecule antagonists that block this interaction is a promising strategy for anti-HIV therapy. nih.gov Research into the structure-activity relationship (SAR) of CXCR4 antagonists has led to the synthesis of various isoquinoline-based compounds. nih.gov

A study focused on expanding the SAR of these antagonists involved synthesizing a series of isoquinolines with a tetrahydroquinoline or a 3-methylpyridinyl moiety as a head group. nih.gov These compounds were evaluated for their CXCR4 affinity and their ability to antagonize the receptor. nih.gov Furthermore, their anti-HIV activity was determined. The findings revealed that all the synthesized compounds demonstrated excellent activity. One compound, in particular, designated as 24c, emerged as a highly promising candidate, displaying consistently low nanomolar activity across various assays. nih.gov This highlights the potential of the isoquinoline core in designing potent anti-HIV agents that function by antagonizing the CXCR4 receptor. nih.govnih.gov

Modulation of Biological Targets

Enzyme Inhibition or Modulation

Derivatives of the isoquinoline and the closely related quinoline scaffold have been identified as potent inhibitors of various enzymes, indicating their broad therapeutic potential.

One area of investigation is the inhibition of Cystathionine Beta Synthase (CBS), an enzyme implicated in certain cancers and cognitive disorders. nih.govnih.gov A yeast-based screening method identified three FDA-approved drugs from the 8-hydroxyquinoline family—clioquinol, chloroxine, and nitroxoline—as effective CBS inhibitors. nih.govnih.gov Structure-activity relationship studies suggest that the ability of these compounds to bind metal ions is crucial for their inhibitory activity. nih.gov

In another context, novel synthetic 5,6,7,8-tetrahydroisoquinolines have been investigated as potential anticancer agents through the inhibition of key enzymes in cell proliferation. nih.gov Specific derivatives were found to be potent inhibitors of Dihydrofolate reductase (DHFR) and Cyclin-dependent kinase 2 (CDK2). nih.gov For instance, compound 8d was identified as a significant DHFR inhibitor, while compound 7e proved to be a potent CDK2 inhibitor. nih.gov

Furthermore, quinoline-based derivatives have been synthesized and screened for their inhibitory activity against α-glucosidase, an enzyme targeted in diabetes management. nih.gov Several of these compounds exhibited remarkable inhibitory activity, significantly more potent than the standard drug acarbose. nih.gov Enzyme kinetic studies of the most active compound revealed a non-competitive mode of inhibition. nih.gov

| Compound/Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 8-Hydroxyquinolines (e.g., Clioquinol) | Cystathionine Beta Synthase (CBS) | Reduce CBS enzymatic activity in various cellular models. | nih.govnih.gov |

| Tetrahydroisoquinoline derivative 7e | Cyclin-dependent kinase 2 (CDK2) | Potent CDK2 inhibitor with an IC50 of 0.149 µM. | nih.gov |

| Tetrahydroisoquinoline derivative 8d | Dihydrofolate reductase (DHFR) | Significant DHFR inhibitor with an IC50 of 0.199 µM. | nih.gov |

| Quinoline-based derivatives (e.g., 8h) | α-glucosidase | Exhibited potent non-competitive inhibition with a Ki value of 38.2 µM, far exceeding the standard, acarbose. | nih.gov |

Receptor Interactions (e.g., Neurotransmitter Receptors)

The isoquinoline framework is a versatile scaffold for designing ligands that interact with various neurotransmitter receptors, showing potential for treating CNS disorders and other conditions.

One significant target is the sigma-2 (σ2) receptor, which is considered a promising target for cancer therapy. nih.gov Research on new benzamide-isoquinoline derivatives has explored how different chemical groups affect ligand selectivity for σ2 versus σ1 receptors. nih.gov It was discovered that an electron-donating methoxy (B1213986) group enhanced the ligand's affinity for the σ2 receptor, making it a highly selective ligand. nih.gov

Another important area of research is the interaction with serotonin receptors. The serotonin 7 receptor (5-HT7R) is involved in regulating mood, learning, and circadian rhythms in the central nervous system. nih.gov Recently, pellotine, a naturally occurring 1,2,3,4-tetrahydroisoquinoline alkaloid, was identified as an inverse agonist of the 5-HT7R. nih.gov A subsequent evaluation of its synthetic and natural analogs revealed that an 8-hydroxy-6,7-dimethoxy substitution pattern on the tetrahydroisoquinoline core was preferred for potent inverse agonism. nih.gov Molecular dynamics simulations supported this, showing that the 8-hydroxy group allows for a more robust interaction with the receptor. nih.gov Among the tested series, anhalidine was the most potent inverse agonist, with an EC50 of 219 nM. nih.gov

Glutamate, the primary excitatory neurotransmitter in the brain, acts on both ionotropic and metabotropic receptors (mGluRs). nih.gov The development of ligands for these receptors is a key area of neuropharmacology. nih.govfgcu.edu Isoquinoline-derived structures, such as azakainoids, have been synthesized and tested for their interaction with glutamate receptors, demonstrating agonist activity at ionotropic glutamate receptors. fgcu.edu

| Compound/Derivative Class | Receptor Target | Interaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Benzamide-isoquinoline derivative | Sigma-2 (σ2) Receptor | Selective Ligand | An electron-donating methoxy group increased affinity and selectivity for the σ2 receptor. | nih.gov |

| Anhalidine (8-hydroxy-tetrahydroisoquinoline) | Serotonin 7 Receptor (5-HT7R) | Inverse Agonist | Most potent in its series with an EC50 of 219 nM. The 8-hydroxy group is key for robust interaction. | nih.gov |

| Azakainoid | Ionotropic Glutamate Receptors | Agonist | Demonstrated moderate affinity and agonist activity. | fgcu.edu |

Metal Chelation Properties and their Biological Relevance

The ability to chelate metal ions is a significant property of the 8-hydroxyquinoline scaffold, a close structural analog of this compound. dovepress.comnih.gov Metal ions are crucial for many biological processes, and an imbalance in their homeostasis can lead to various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govelsevierpure.comresearchgate.net 8-Hydroxyquinoline (8HQ) is a small, planar, and lipophilic molecule capable of forming stable complexes with divalent metal ions. dovepress.comnih.gov This chelating ability is the source of many of its biological activities. nih.gov

The medicinal applications stemming from this property are diverse. nih.govelsevierpure.com In the context of neurodegeneration, metal chelators like 8HQ derivatives can help restore metal balance. dovepress.com The anticancer effects of certain 8HQ derivatives, such as clioquinol, are linked to their chelation of copper and zinc ions, which can induce antiangiogenesis activity and inhibit proteasomes. dovepress.comnih.gov The molecular structure of 8HQ, with its nitrogen and oxygen atoms, forms a molecular pincer that effectively binds metal ions, a feature considered essential for its biological effects, including the inhibition of enzymes like CBS. nih.gov This inherent metal-binding capacity makes the 8-hydroxyquinoline core a valuable pharmacophore in drug design for metal-related diseases. dovepress.com

Central Nervous System (CNS) Drug Candidates

Development of 1,2,3,4-Tetrahydroisoquinoline Derivatives as CNS Agents

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a foundational scaffold in a large family of isoquinoline alkaloids and synthetic compounds that exhibit a wide range of biological activities, particularly those affecting the central nervous system. nih.govresearchgate.net This has made the THIQ structure a subject of intense interest in the scientific community, leading to the development of novel analogs for treating neurodegenerative disorders and other CNS-related conditions. nih.govrsc.org

The versatility of the THIQ scaffold allows for the synthesis of derivatives with diverse pharmacological profiles. nih.govresearchgate.net For example, as mentioned previously, analogs such as pellotine and anhalidine have been identified as inverse agonists at the 5-HT7 receptor, which is involved in mood and cognition. nih.gov Additionally, research has focused on developing THIQ analogs as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key targets in the development of drugs for Alzheimer's disease. nih.gov Certain synthesized THIQ compounds have shown significant inhibitory potential against these enzymes. nih.gov The development of these CNS agents often involves well-established chemical reactions like the Bischler–Napieralski and Pictet-Spengler reactions to construct the core THIQ structure, which can then be further modified to optimize biological activity. nih.gov

Applications of 8 Methoxyisoquinoline in Catalysis and Materials Science

Role as Ligands in Transition Metal Catalysis

The utility of the quinoline (B57606) and isoquinoline (B145761) frameworks as directing groups in transition metal-catalyzed C-H activation is well-established. The nitrogen atom of the heterocyclic ring acts as a coordination site, forming a stable cyclometallated intermediate that directs the catalyst to activate specific C-H bonds. This approach has been extensively reviewed for 8-methylquinoline, where the nitrogen and the methyl group chelate with transition metals like rhodium and palladium to facilitate a variety of C(sp³)–H functionalization reactions. researchgate.netnih.gov

While direct and extensive studies featuring 8-methoxyisoquinoline as a catalytic ligand are less common in the literature than its 8-methyl or 8-hydroxy analogs, its structural features suggest significant potential. The nitrogen atom can act as a Lewis base, and the oxygen atom of the 8-methoxy group can serve as a secondary, weaker coordinating site. This bidentate chelation can stabilize transition metal complexes, influencing the reactivity and selectivity of catalytic processes. ethz.chyoutube.com Rhodium(III)-catalyzed reactions, for instance, have shown high efficiency in the C-H activation of related quinoline systems, suggesting that this compound could similarly serve as a directing group for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org

Applications in Organic Synthesis as Building Blocks

This compound is a versatile precursor in synthetic chemistry, providing a robust scaffold for the construction of more complex molecular architectures, including bioactive compounds and novel heterocyclic systems.

The isoquinoline nucleus is a core component of many naturally occurring alkaloids with a wide spectrum of biological activities. nih.gov this compound has been specifically utilized as a starting material in the synthesis of complex bioactive molecules.

A notable example is its use in the synthesis of 6-deoxybostrycoidine, a compound related to the bostrycoidin (B1200951) family of antibiotics. In this multi-step synthesis, this compound is first demethylated using hydrobromic acid. The resulting isoquinolin-8-ol (B1417454) is then brominated and subsequently oxidized to furnish isoquinoline-5,8-dione, a critical intermediate that undergoes a Diels–Alder reaction to construct the final complex structure. conicet.gov.ar

Table 1: Synthesis of Isoquinoline-5,8-dione from this compound

| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |

| 1 | This compound | 48% HBr, heat | Isoquinolin-8-ol | 84% | conicet.gov.ar |

| 2 | Isoquinolin-8-ol | Bromine | 5,7-Dibromoisoquinolin-8-ol | - | conicet.gov.ar |

| 3 | 5,7-Dibromoisoquinolin-8-ol | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Isoquinoline-5,8-dione | 23% (overall) | conicet.gov.ar |

Furthermore, a U.S. patent describes the use of this compound as a building block in the synthesis of acyclic IKur inhibitors, which are of interest for treating autoimmune diseases. The synthesis involves a palladium-catalyzed Buchwald-Hartwig amination reaction, coupling this compound with a partner molecule to create more complex structures for pharmaceutical development. google.com

The reactivity of the this compound ring system allows for its elaboration into a variety of intricate heterocyclic structures. Researchers have developed methods for nitrogen atom insertion into substituted indenes to produce isoquinolines, including a specific protocol to synthesize this compound from 4-methoxy-1H-indene using phenyliodine(III) diacetate (PIDA) and ammonium carbamate. nih.gov This method provides an alternative entry point to this valuable building block.

Once formed, this compound can undergo transformations to create novel heterocyclic frameworks. In one study, it was used as a substrate in an enantioselective dearomatization reaction. rsc.orgresearchgate.net Using a chiral thiourea (B124793) catalyst and a silyl (B83357) phosphite (B83602) nucleophile, the isoquinoline ring is converted into a cyclic α-aminophosphonate, a class of compounds with significant potential in medicinal chemistry. However, the study noted that the proximity of the 8-methoxy group to the reaction center resulted in poor enantioselectivity compared to other substituted isoquinolines, highlighting the steric influence of the substituent. rsc.org

Table 2: Enantioselective Dearomatization of Isoquinoline Derivatives

| Substrate | Catalyst System | Product Type | Enantiomeric Ratio (er) | Observations | Reference |

| Isoquinoline | Chiral Thiourea, Silyl Phosphite | Cyclic α-aminophosphonate | High | High enantioselectivity achieved. | rsc.orgresearchgate.net |

| 7-Methylisoquinoline | Chiral Thiourea, Silyl Phosphite | Cyclic α-aminophosphonate | 95:5 | Excellent enantioselectivity. | rsc.org |

| This compound | Chiral Thiourea, Silyl Phosphite | Cyclic α-aminophosphonate | 55:45 | Poor enantioselectivity, attributed to steric hindrance from the 8-methoxy group. | rsc.org |

Additionally, methods for creating dihydroisoquinoline intermediates from related precursors have been established. For example, 8-methoxy-3,4-dihydroisoquinoline (B3326304) can be synthesized through a directed ortho-lithiation of a substituted phenylethylamine, followed by formylation and acid-catalyzed cyclization. researchgate.netnih.gov These dihydroisoquinolines are valuable intermediates for further synthetic manipulations.

The isoquinoline scaffold is a component in materials designed for electronic applications, largely due to the widespread success of its isomer, 8-hydroxyquinoline (B1678124) (8-HQ). Metal complexes of 8-HQ, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials in organic light-emitting diodes (OLEDs) due to their excellent thermal stability and electroluminescent properties. nih.gov

While this compound is structurally similar and is categorized by some chemical suppliers as a building block for electronic and OLED materials, ambeed.comambeed.com specific research detailing its incorporation into novel materials with unique electronic properties is not widely reported in primary scientific literature. The extensive research into 8-hydroxyquinoline derivatives often leverages the ability of the hydroxyl proton to be removed upon complexation with a metal, a feature the methoxy (B1213986) group lacks. Nonetheless, the inherent electronic properties of the isoquinoline core suggest that this compound remains a molecule of interest for future exploration in materials science. nih.gov

Catalytic Transformations Involving this compound

This compound can serve not only as a precursor but also as a substrate in important catalytic reactions.

The N-formylation of nitrogen heterocycles is a crucial transformation for producing formamides, which are important intermediates in pharmaceuticals and fine chemicals. researchgate.net Research has focused on developing sustainable methods for this reaction, such as using carbon dioxide (CO₂) as a C1 source.